2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone
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Overview
Description
2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine moieties in its structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves the condensation of a chromanone derivative with a piperidine derivative. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions usually require a solvent like dichloromethane (DCM) and are carried out at room temperature to moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in acetic acid at room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spiro linkage but differs in the substituents on the chromane and piperidine rings.
Spiro[indoline-3,4’-piperidine]-2-one: Another spiro compound with different ring structures.
Uniqueness
2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone is unique due to its specific combination of chroman and piperidine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23NO2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-17-6-2-1-3-7-17)22-14-12-21(13-15-22)11-10-18-8-4-5-9-19(18)24-21/h1-9H,10-16H2 |
InChI Key |
QKYLGUVKKWZYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CC3=CC=CC=C3)OC4=CC=CC=C41 |
Origin of Product |
United States |
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